![molecular formula C20H16N4O7 B11541882 2-(2-methoxy-4,6-dinitrophenoxy)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B11541882.png)
2-(2-methoxy-4,6-dinitrophenoxy)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methoxy-4,6-dinitrophenoxy)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide is a complex organic compound that features both aromatic and hydrazide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxy-4,6-dinitrophenoxy)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide typically involves multiple steps:
Nitration: The starting material, 2-methoxyphenol, undergoes nitration to introduce nitro groups at the 4 and 6 positions.
Esterification: The nitrated product is then esterified with chloroacetic acid to form 2-(2-methoxy-4,6-dinitrophenoxy)acetic acid.
Hydrazide Formation: The ester is converted to the corresponding hydrazide using hydrazine hydrate.
Condensation: Finally, the hydrazide is condensed with naphthalen-1-carbaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for nitration and esterification steps, as well as advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The hydrazide group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: 2-(2-hydroxy-4,6-dinitrophenoxy)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide.
Reduction: 2-(2-methoxy-4,6-diaminophenoxy)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide.
Substitution: Various substituted hydrazides depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and functional groups.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 2-(2-methoxy-4,6-dinitrophenoxy)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, potentially inhibiting or activating their function. The presence of nitro and hydrazide groups suggests potential interactions with nucleophilic sites in biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide: Lacks the naphthalen-1-ylmethylidene group.
2-(2-methoxyphenoxy)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide: Lacks the nitro groups.
Uniqueness
2-(2-methoxy-4,6-dinitrophenoxy)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide is unique due to the combination of methoxy, nitro, and hydrazide functional groups along with the naphthalen-1-ylmethylidene moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C20H16N4O7 |
---|---|
Molekulargewicht |
424.4 g/mol |
IUPAC-Name |
2-(2-methoxy-4,6-dinitrophenoxy)-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C20H16N4O7/c1-30-18-10-15(23(26)27)9-17(24(28)29)20(18)31-12-19(25)22-21-11-14-7-4-6-13-5-2-3-8-16(13)14/h2-11H,12H2,1H3,(H,22,25)/b21-11+ |
InChI-Schlüssel |
FUHBAICFZASNMU-SRZZPIQSSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OCC(=O)N/N=C/C2=CC=CC3=CC=CC=C32)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
COC1=CC(=CC(=C1OCC(=O)NN=CC2=CC=CC3=CC=CC=C32)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.